molecular formula C21H22F3N3O2 B2364738 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097859-87-3

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2364738
CAS RN: 2097859-87-3
M. Wt: 405.421
InChI Key: RNVKUJKIYDQJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethylbenzoyl chloride . The piperidinyl group could be formed through a cyclization reaction, and the cyclopenta[c]pyridazinone group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The piperidinyl group is a six-membered ring containing one nitrogen atom, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo substitution reactions, while the piperidinyl group could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel heterocyclic compounds, including pyridazinones and piperidine derivatives, due to their significant biological activities. For example, novel thiazolopyridazinones have been synthesized and tested for their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in developing new pain and inflammation treatments (Demchenko et al., 2015). Similarly, triazolopyridine and pyridotriazine derivatives have been prepared and evaluated for antimicrobial and antioxidant activities, indicating their potential in addressing infectious diseases and oxidative stress-related conditions (Flefel et al., 2018).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine precursors has shown promising analgesic and antiparkinsonian activities. These findings suggest the therapeutic potential of such compounds in treating pain and Parkinson's disease, demonstrating the versatility of pyridine derivatives in medicinal chemistry (Amr et al., 2008).

Vasodilation Properties

Another study focused on synthesizing new 3-pyridinecarboxylates showing considerable vasodilation properties. This research indicates the potential application of such compounds in developing treatments for cardiovascular diseases, such as hypertension, by modulating vascular tone (Girgis et al., 2008).

Catalytic and Luminescent Properties

Research into the synthesis of heterocyclic compounds also explores their catalytic and luminescent properties. For instance, copper(II) complexes with heterocyclic ligands have been investigated for their ability to catalyze hydrocarbon oxidation, which could have implications in organic synthesis and industrial processes (Hazra et al., 2019). Additionally, novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones have shown interesting luminescent properties, suggesting potential applications in materials science and photonic devices (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further investigation of its biological activity, potential therapeutic uses, and mechanism of action. Additionally, modifications could be made to its structure in order to optimize its properties .

properties

IUPAC Name

2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-2-1-5-16(17)20(29)26-10-8-14(9-11-26)13-27-19(28)12-15-4-3-7-18(15)25-27/h1-2,5-6,12,14H,3-4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVKUJKIYDQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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